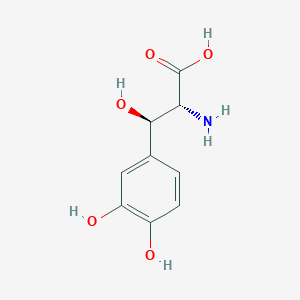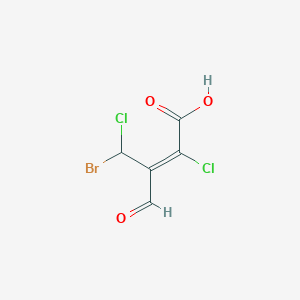
6α-Chlorodexamethasone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6α-Chlorodexamethasone is a synthetic glucocorticoid and an analogue of desoxymetasone, which is known for its anti-inflammatory properties. It has a molecular formula of C22H28ClFO5 and a molecular weight of 426.91. This compound is characterized by the presence of a chlorine atom at the 6α position, which differentiates it from other dexamethasone analogues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6α-Chlorodexamethasone typically involves the chlorination of dexamethasone. The process begins with the preparation of dexamethasone, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography to obtain high purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
Analyse Chemischer Reaktionen
Types of Reactions
6α-Chlorodexamethasone undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the chlorine atom with a different halogen or functional group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are usually performed under anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halogenating agents like thionyl chloride, phosphorus pentachloride, and nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
6α-Chlorodexamethasone has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes, including apoptosis and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases. It is also used in pharmacological studies to understand the mechanisms of glucocorticoid action.
Industry: Utilized in the production of pharmaceutical formulations and as an intermediate in the synthesis of other glucocorticoid analogues
Wirkmechanismus
6α-Chlorodexamethasone exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins . The compound also decreases the migration of leukocytes to sites of inflammation and reduces capillary permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexamethasone: A widely used glucocorticoid with anti-inflammatory and immunosuppressive properties.
Desoxymetasone: An analogue of dexamethasone with similar anti-inflammatory effects.
Fludrocortisone: A synthetic corticosteroid with potent mineralocorticoid and glucocorticoid activity.
Prednisolone: A synthetic glucocorticoid derived from cortisol with strong anti-inflammatory effects
Uniqueness of 6α-Chlorodexamethasone
This compound is unique due to the presence of a chlorine atom at the 6α position, which enhances its anti-inflammatory properties compared to other glucocorticoids. This structural modification also affects its pharmacokinetic profile, potentially offering advantages in terms of potency and duration of action .
Eigenschaften
CAS-Nummer |
1744-64-5 |
|---|---|
Molekularformel |
C22H28ClFO5 |
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6-chloro-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28ClFO5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
CDGJSUBGFOVZMH-GQKYHHCASA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl |
Synonyme |
6α-Chloro-9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione; (6α,11β,16α)-6-Chloro-9-fluoro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


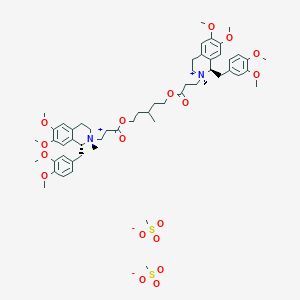


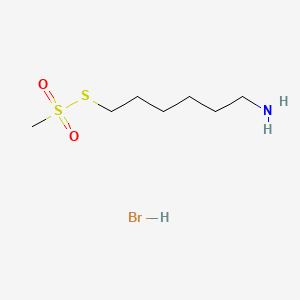
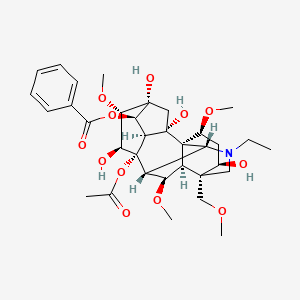
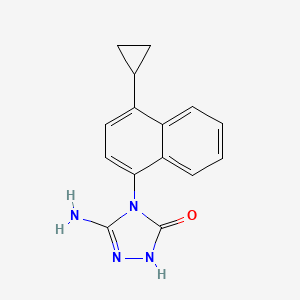
![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)
